REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)[O:3]1.ClS([N:19]=[C:20]=[O:21])(=O)=O.O1C=CC=C1>C(#N)C.O.C(Cl)Cl>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:14])([CH3:1])[O:3][B:4]([C:9]2[CH:13]=[C:12]([C:20]([NH2:19])=[O:21])[O:11][CH:10]=2)[O:5]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=COC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled with an ice bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted 3 more times with DCM (50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
finally the solvent is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in DCM (3 mL)
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a suspension of a crystalline solid
|
Type
|
CUSTOM
|
Details
|
The solid is separated by filtration
|
Type
|
WASH
|
Details
|
the cake is washed with a very small amount of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
diethyl ether and dried under suction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(OC1)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |